Ethanol, 2-[[2-(boronooxy)ethyl]amino]-
Description
Contextualization of Boron-Containing Organic Compounds in Chemical Science
Boron-containing organic compounds, often called organoboranes, have become indispensable tools in modern chemical science. wikipedia.orgfiveable.me These molecules, which feature a carbon-boron bond, are renowned for their utility in organic synthesis. fiveable.me Landmark reactions such as the hydroboration and the Nobel Prize-winning Suzuki-Miyaura coupling reaction, which efficiently forms new carbon-carbon bonds, rely on organoboron derivatives like boronic acids. acs.org
The chemical properties of the carbon-boron (C-B) bond underpin the reactivity of these compounds. This bond exhibits low polarity due to the similar electronegativity of carbon (2.55) and boron (2.04). wikipedia.org A key characteristic of boron in many organoboranes is its electron-deficient nature; it often possesses an incomplete octet of electrons, making these compounds effective electrophiles. wikipedia.org This electronic property, along with boron's ability to reversibly switch from a neutral, trigonal planar (sp²) geometry to an anionic, tetrahedral (sp³) form under physiological conditions, has driven the exploration of boron-containing molecules in medicinal chemistry. mdpi.com Consequently, the study of organoboron compounds has expanded beyond synthesis into materials science and the design of pharmaceuticals, with several boron-containing drugs approved for clinical use. acs.orgmit.eduresearchgate.net
Systematic Nomenclatural Representation and Structural Elements of the Compound
The precise identification of a chemical entity relies on systematic nomenclature and a clear understanding of its structure. For Ethanol (B145695), 2-[[2-(boronooxy)ethyl]amino]-, several identifiers and structural features are pertinent. The systematic IUPAC name for this compound is 2-(2-hydroxyethylamino)ethoxyboronic acid. nih.gov
The molecule's structure incorporates several key functional groups:
An ethanol moiety, providing a hydroxyethyl (B10761427) (-CH₂CH₂OH) group.
A secondary amine group, which links the hydroxyethyl group to another ethyl chain.
A boronooxy group, which is an ester of boric acid attached to the second ethyl chain. This group can also be viewed as a boronic acid functional group attached via an oxygen atom.
These elements are covalently linked to form the complete structure. The presence of both a Lewis basic nitrogen atom (in the amine) and a Lewis acidic boron atom, separated by a flexible ethyl-oxy-ethyl chain, suggests the potential for intramolecular interactions.
Below is a table summarizing the key identifiers and computed properties for the compound.
| Property | Value | Source |
| IUPAC Name | 2-(2-hydroxyethylamino)ethoxyboronic acid | nih.gov |
| CAS Number | 68298-96-4 | nih.gov |
| Molecular Formula | C₄H₁₂BNO₄ | nih.gov |
| Molecular Weight | 148.96 g/mol | nih.gov |
| Synonyms | 2-[(2-HYDROXYETHYL)AMINO]ETHYL DIHYDROGEN ORTHOBORATE | nih.gov |
Fundamental Research Rationale for Investigating Boronooxyethylaminoethanol Analogues
The motivation to investigate analogues of Ethanol, 2-[[2-(boronooxy)ethyl]amino]- stems from the unique combination of its constituent functional groups, which offers rich possibilities for chemical manipulation and application. The presence of both a Lewis acid (boron) and a Lewis base (nitrogen) within the same molecule is a central theme. The interaction between nitrogen and boron centers is a subject of significant study, as dative B-N bonds can lead to the formation of stable heterocyclic structures. nih.gov
Research into related cyclic boronate esters has demonstrated their importance in organic synthesis, pharmacology, and materials science due to their stability and versatile reactivity. nih.gov Analogues of the title compound could be designed as precursors to such stable heterocyclic systems, where the flexible ethylaminoethanol (B8294368) backbone could influence ring size and conformation.
Furthermore, the hydroxyl and amine groups serve as handles for further chemical modification. They can be functionalized to attach these molecules to larger structures, such as polymers or biomolecules. The ability of the boronic acid moiety to interact with diols is well-established and forms the basis of sensors and separation technologies. Therefore, analogues of this compound could be explored as bifunctional linkers or building blocks in supramolecular chemistry and for the development of novel materials.
Overview of Research Trajectories within the Boron-Nitrogen-Oxygen Chemical Space
The chemical space defined by boron (B), nitrogen (N), and oxygen (O) is a fertile ground for discovery in both molecular and materials science. A significant research trajectory is the synthesis and application of BON heterocycles. nih.gov These cyclic structures, which contain a B-O-N motif, have garnered increasing interest as potential new chemotypes in drug design. researchgate.netnih.gov Studies have shown that the exocyclic B-O-N linkage can be formed under mild conditions and exhibits surprising hydrolytic and thermal stability. nih.gov
In materials science, the combination of boron, nitrogen, and oxygen gives rise to materials with unique electronic and photocatalytic properties. For example, oxygen-doping of boron nitride (BN) to create boron oxynitride (BNO) has been shown to extend its light absorption into the visible range, making it a promising photocatalyst for solar fuel synthesis. acs.org The specific chemical states of oxygen within the boron nitride lattice are a key area of investigation. acs.org
Computational chemistry also plays a vital role in exploring this chemical space. Theoretical studies are used to investigate the thermodynamic properties of molecules with boron-oxygen-nitrogen backbones, sometimes referred to as "BON-BONs". csuohio.edu These computational models help researchers predict the stability and potential energy content of new, yet-to-be-synthesized materials. csuohio.edu The fundamental nature of the interaction between boron and nitrogen, often modulated by adjacent oxygen-containing groups, remains an active area of computational and experimental research. nih.gov
Properties
CAS No. |
68298-96-4 |
|---|---|
Molecular Formula |
C4H12BNO4 |
Molecular Weight |
148.96 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethoxyboronic acid |
InChI |
InChI=1S/C4H12BNO4/c7-3-1-6-2-4-10-5(8)9/h6-9H,1-4H2 |
InChI Key |
JKAFRCMYEOOOLK-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OCCNCCO |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Analysis of Ethanol, 2 2 Boronooxy Ethyl Amino
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron and Other Nuclei
High-resolution NMR spectroscopy is a cornerstone for the structural determination of "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-", providing detailed information about the local chemical environment of NMR-active nuclei such as ¹H, ¹³C, and ¹¹B.
For "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-", the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments. The protons of the two ethyl groups will likely appear as complex multiplets due to coupling with adjacent protons. The N-H proton signal may be broad and its chemical shift can be influenced by solvent and temperature. Similarly, the O-H protons of the boronic acid group and the ethanol (B145695) moiety would also be observable, with their chemical shifts being sensitive to hydrogen bonding.
The ¹³C NMR spectrum would provide complementary information, with distinct resonances for each carbon atom in the molecule. The chemical shifts would be indicative of their bonding environment (e.g., C-O, C-N).
¹¹B NMR spectroscopy is particularly crucial for characterizing boron-containing compounds. researchgate.net The chemical shift of the boron atom in "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" would reveal its coordination state. A trigonal planar (sp² hybridized) boron in a boronic ester typically resonates in a specific downfield region, while a tetracoordinated (sp³ hybridized) boron would appear further upfield. mdpi.comsdsu.edu The presence of an intramolecular dative bond between the nitrogen and boron atoms could lead to a tetracoordinated boron center, which would be clearly distinguishable in the ¹¹B NMR spectrum. mdpi.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| HO-CH₂- | ~3.6 | ~60 |
| -CH₂-N- | ~2.8 | ~50 |
| -N-CH₂- | ~2.7 | ~52 |
| -CH₂-O-B | ~4.0 | ~65 |
| N-H | Variable (broad) | - |
| O-H (Boronic acid) | Variable (broad) | - |
Note: These are predicted values and can vary based on solvent, concentration, and temperature.
Deuterium (²H) NMR could be employed in isotopic labeling studies to probe specific sites within the molecule and to study dynamic processes such as intramolecular hydrogen bonding.
Solid-state NMR (ssNMR) would be invaluable for analyzing the compound in its solid form, providing insights into the molecular structure and packing in the crystalline state. researchgate.netacs.org ¹¹B ssNMR, in particular, can provide information on the boron electric field gradient and chemical shift tensors, which are sensitive to the local symmetry and electronic structure around the boron nucleus. researchgate.netacs.orgrsc.orgrsc.orgnsf.gov This technique would be instrumental in identifying the presence of different polymorphs or conformations in the solid state.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-". These two techniques are complementary, as some vibrational modes may be more active in either IR or Raman. youtube.comnih.gov
The IR and Raman spectra are expected to display characteristic absorption and scattering bands for the O-H, N-H, C-H, C-N, C-O, and B-O bonds. The stretching vibrations of the O-H and N-H groups would appear as broad bands in the high-frequency region of the IR spectrum, typically around 3200-3600 cm⁻¹. researchgate.netresearchgate.netsapub.org The C-H stretching vibrations of the ethyl groups would be observed in the 2850-3000 cm⁻¹ region. nih.gov
The B-O stretching vibrations, a key feature for this molecule, are expected in the 1300-1400 cm⁻¹ region. scirp.org The position and shape of this band can provide information about the coordination and bonding environment of the boron atom. The C-N and C-O stretching vibrations would also have characteristic frequencies.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity |
| O-H | Stretching | 3200 - 3600 | IR |
| N-H | Stretching | 3200 - 3500 | IR |
| C-H | Stretching | 2850 - 3000 | IR, Raman |
| B-O | Stretching | 1300 - 1400 | IR |
| C-N | Stretching | 1000 - 1250 | IR |
| C-O | Stretching | 1000 - 1300 | IR |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-". High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₄H₁₂BNO₄. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.orgwhitman.educhemguide.co.uk Electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺), followed by fragmentation through various pathways. nist.gov Common fragmentation pathways for this molecule could include the loss of water, ethylene (B1197577), or other small neutral molecules. The fragmentation of the ethylamino and ethoxyboron moieties would produce characteristic fragment ions. The isotopic pattern of boron (¹⁰B and ¹¹B) would also be a distinctive feature in the mass spectrum, aiding in the identification of boron-containing fragments. acs.org
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional molecular structure of "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" in the solid state, provided that suitable single crystals can be grown. This technique would precisely determine bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.
Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The presence of both hydrogen bond donors (O-H, N-H) and acceptors (O, N) suggests the likelihood of an extensive hydrogen-bonding network in the solid state. This information is crucial for understanding the physical properties of the compound.
Mechanistic Investigations and Molecular Interaction Studies of Ethanol, 2 2 Boronooxy Ethyl Amino
Elucidation of Reaction Mechanisms Involving the Boronooxy Group
The boronooxy group, a boronic acid ester, is central to the reactivity of "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-". Its reactions are largely characterized by the electrophilic nature of the boron atom and its ability to undergo reversible covalent interactions. wikipedia.org
One of the most significant reaction mechanisms is the hydrolysis of the boronate ester back to the corresponding boronic acid and diol. This reaction is typically catalyzed by acid or base. In acidic conditions, protonation of an oxygen atom in the boronooxy group makes the boron atom more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, hydroxide (B78521) ions can directly attack the boron atom, leading to the cleavage of the B-O bond.
Furthermore, the boronooxy group can participate in transesterification reactions, where the diol component of the ester is exchanged with another diol. This process is crucial in dynamic covalent chemistry and materials science. The mechanism involves the formation of a tetrahedral intermediate upon nucleophilic attack of the incoming diol on the boron center, followed by the departure of the original diol. nih.gov
In the context of organic synthesis, boronic esters like the one in "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" are key intermediates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org While the precise mechanism can vary, it generally involves the transmetalation of the organic group from the boron atom to the palladium center. acs.org
Understanding Ligand Exchange and Coordination Sphere Dynamics of Boron
The boron atom in "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" possesses a vacant p-orbital, rendering it a Lewis acid. This allows it to accept a pair of electrons from a Lewis base (ligand), leading to the formation of a coordinate covalent bond. The coordination sphere of the boron atom is dynamic, with ligands capable of exchanging on and off the boron center.
The kinetics of ligand exchange reactions are influenced by several factors, including the nature of the incoming and outgoing ligands, the solvent, and the temperature. emich.edu Generally, the exchange process can proceed through either a dissociative or an associative mechanism. In a dissociative mechanism, the bond to the existing ligand breaks first, forming a transient three-coordinate intermediate, which is then attacked by the new ligand. In an associative mechanism, the new ligand first coordinates to the boron atom, forming a transient five-coordinate intermediate, followed by the departure of the original ligand.
For boronic esters, the presence of intramolecular coordinating groups, such as the amino group in "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-", can significantly influence the coordination dynamics. The nitrogen atom can form a dative bond with the boron atom, creating a more stable, internally coordinated structure. This intramolecular coordination can affect the rate and mechanism of external ligand exchange. nih.gov
Studies of Molecular Interactions with Model Biological Systems
The ability of the boronooxy group to form reversible covalent bonds with diols makes "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" a candidate for interaction with various biomolecules. nih.gov
Investigation of Enzyme Binding Mechanisms and Inhibition Kinetics
Boronic acids and their esters are well-known inhibitors of various enzymes, particularly serine proteases. nih.govresearchgate.net The inhibitory mechanism typically involves the formation of a stable, tetrahedral adduct between the boron atom and the catalytic serine residue in the enzyme's active site. wikipedia.org This adduct mimics the transition state of the peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity. researchgate.net
The inhibition kinetics of boronic acid-based inhibitors can be complex and may exhibit different modes of inhibition, such as competitive, non-competitive, or mixed inhibition, depending on the specific enzyme and inhibitor. Kinetic studies are crucial for determining the inhibition constants (Ki) and understanding the potency and mechanism of inhibition.
Table 1: Representative Inhibition Constants (Ki) of Boronic Acid Derivatives with Serine Proteases
| Enzyme | Boronic Acid Derivative | Ki (nM) |
| Chymotrypsin | Phenylboronic acid | 1500 |
| Thrombin | N-acetyl-D-Phe-Pro-boroArg | 0.2 |
| Prostate-Specific Antigen (PSA) | 3-Nitrophenylboronic acid | 800 |
This table presents representative data for similar boronic acid compounds to illustrate typical inhibition constants and is not specific to "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-".
Characterization of Molecular Recognition Events with Biomolecules
Beyond enzyme inhibition, the boronooxy group can be utilized for the molecular recognition of other biomolecules containing cis-diol functionalities, such as carbohydrates and glycoproteins. acs.orgacs.org This interaction is based on the formation of a cyclic boronate ester, which is a reversible covalent bond. aablocks.com
The affinity and selectivity of this recognition event are dependent on factors like the pH, the structure of the diol, and the steric and electronic properties of the boronic acid derivative. nih.gov Techniques such as affinity chromatography, capillary electrophoresis, and various spectroscopic methods are employed to characterize these molecular recognition events and determine the binding constants. acs.orgnih.gov
Table 2: Representative Association Constants (Ka) for Phenylboronic Acid with Various Saccharides at pH 7.4
| Saccharide | Association Constant (Ka, M⁻¹) |
| Glucose | 25 |
| Fructose | 430 |
| Mannose | 15 |
| Galactose | 30 |
This table provides representative data for phenylboronic acid to illustrate the principles of saccharide recognition and is not specific to "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-".
Probing pH-Dependent Speciation and Stability in Aqueous and Non-Aqueous Media
The speciation and stability of "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" are highly dependent on the pH of the medium. In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. aablocks.com The pKa of a typical aryl boronic acid is around 9. wikipedia.org
The formation of the boronate ester is also pH-dependent. At low pH, the equilibrium favors the free boronic acid and diol. As the pH increases towards the pKa of the boronic acid, the formation of the boronate ester becomes more favorable. researchgate.net The stability of the boronate ester to hydrolysis is generally lowest at acidic and basic pH values and highest around neutral pH. However, steric hindrance around the boron center can enhance stability against hydrolysis. nih.govacs.org
In non-aqueous media, the pH-dependent behavior is less pronounced, but the presence of acidic or basic species can still influence the stability and reactivity of the boronate ester.
Solvent Effects on Molecular Conformation and Reactivity
The choice of solvent can have a significant impact on the molecular conformation and reactivity of "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-". bohrium.com In polar protic solvents like water, the solvent molecules can interact with the boronooxy group through hydrogen bonding, potentially influencing its stability and reactivity. rsc.org Solvation of the boronate ester can affect the equilibrium of its formation and hydrolysis.
In aprotic solvents, the reactivity can be different. For instance, in reactions like the Suzuki-Miyaura coupling, the choice of solvent can influence the rate and yield of the reaction by affecting the solubility of the reactants and the stability of the catalytic intermediates. nih.gov
The conformation of the molecule can also be influenced by the solvent. The intramolecular N-B coordination is more likely to occur in non-polar solvents where the energetic penalty of disrupting solvent-solute interactions is lower. In polar solvents, the solvent molecules can compete with the intramolecular amino group for coordination to the boron atom.
Theoretical and Computational Chemistry of Ethanol, 2 2 Boronooxy Ethyl Amino
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions
No specific MD simulation studies on this compound were found.
Computational Modeling of Reaction Pathways and Transition States
No specific studies modeling reaction pathways for this compound were found.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
No computational predictions of spectroscopic parameters for this compound were found.
In Silico Screening and Design of Hypothetical Analogues
No in silico screening or design studies for analogues of this specific compound were found.
Research Applications of Ethanol, 2 2 Boronooxy Ethyl Amino in Chemical Biology and Advanced Materials
Development as Molecular Probes for Investigating Boron's Role in Biochemical Pathways
There is no specific information available in the scientific literature regarding the development or use of "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" as a molecular probe to investigate the role of boron in biochemical pathways.
In a broader context, boronic acid-containing molecules are utilized as molecular probes due to their ability to interact with diols, which are common motifs in biological molecules like saccharides and glycoproteins. These probes are often designed with a reporter group, such as a fluorophore, whose signal is modulated upon binding to the target biomolecule. This interaction can be used to detect and quantify the presence of specific carbohydrates or to study the activity of enzymes that process these molecules. The design of such probes typically involves a balance between the affinity and selectivity of the boronic acid for its target and the sensitivity of the reporter group.
Utilization in the Design of Chemical Tools for Selective Molecular Recognition
Specific studies on the utilization of "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" in the design of chemical tools for selective molecular recognition have not been reported in the available literature.
Generally, the boronic acid moiety is a key functional group for designing synthetic receptors for the selective recognition of carbohydrates and other diol-containing compounds. The principle of this recognition lies in the formation of reversible covalent bonds between the boronic acid and the cis-diol groups of the target molecule, forming a stable cyclic boronate ester. The selectivity of these interactions can be tuned by modifying the steric and electronic properties of the boronic acid derivative. For instance, the presence of the amino group in a molecule like "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" could potentially influence its binding affinity and pH sensitivity.
Precursor in the Synthesis of Functionalized Polymers and Hybrid Materials
There is no available research detailing the use of "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" as a precursor in the synthesis of functionalized polymers and hybrid materials.
However, boronic acid-containing monomers are valuable building blocks for creating functional polymers. These monomers can be incorporated into polymer chains through various polymerization techniques. The resulting polymers possess unique properties conferred by the boronic acid groups, such as the ability to bind to diols, respond to changes in pH, and participate in self-healing processes. Such functionalized polymers have potential applications in drug delivery, sensing, and as components of advanced composite materials.
Design of Smart Hydrogels and Responsive Polymer Systems
No specific examples of the use of "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" in the design of smart hydrogels or responsive polymer systems are documented in the scientific literature.
Smart hydrogels are materials that undergo a change in their physical properties in response to external stimuli. Boronic acid-containing hydrogels are a well-studied class of smart materials that are responsive to changes in pH and the concentration of diols, such as glucose. The crosslinking of these hydrogels is often based on the formation of boronate esters between boronic acid moieties and diol-containing polymers. The reversible nature of this crosslinking allows the hydrogel to swell or shrink in response to specific stimuli, making them attractive for applications in controlled drug release and biosensing. The presence of both a boronic acid and an amino group in "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" suggests it could theoretically be used to create dual-responsive hydrogels.
Exploration in Heterogeneous and Homogeneous Catalysis Research
There is no information available on the exploration or application of "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" in either heterogeneous or homogeneous catalysis research.
In the field of catalysis, boron-containing compounds have been investigated for various applications. Boronic acids and their derivatives can act as catalysts or co-catalysts in a range of organic reactions. For example, they are known to catalyze condensation reactions and have been used as ligands for metal-catalyzed cross-coupling reactions. In heterogeneous catalysis, boron-containing materials can serve as solid acid catalysts or as supports for metal catalysts, influencing the activity and selectivity of the catalytic process.
Applications in Advanced Analytical Chemistry as a Derivatizing Agent
The use of "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" as a derivatizing agent in advanced analytical chemistry has not been reported.
Derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis by a particular method, such as chromatography or mass spectrometry. Boronic acids are used as derivatizing agents for compounds containing diol groups. The reaction between the boronic acid and the diol forms a cyclic boronate ester, which can improve the volatility, thermal stability, and chromatographic behavior of the analyte. This is particularly useful for the analysis of carbohydrates, nucleosides, and catecholamines. The choice of the boronic acid derivatizing agent depends on the specific analyte and the analytical technique being employed.
Exploration of Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Systematic Synthesis and Characterization of Structural Variants
There is no readily available scientific literature detailing the systematic synthesis and characterization of structural variants of Ethanol (B145695), 2-[[2-(boronooxy)ethyl]amino]-. Research on this specific topic, including methodologies for creating derivatives and the analytical techniques used for their characterization (such as NMR, mass spectrometry, and crystallographic data), has not been published.
Elucidation of the Impact of Structural Modifications on Molecular Properties
Consequently, without studies on its structural variants, there is a lack of information on how modifications to the parent molecule would impact its physicochemical and biological properties. Investigations into how changes to the ethanolamine (B43304) backbone or the boronooxy group affect factors like solubility, stability, and potential biological activity are not documented.
Development of Structure-Property Relationships for Research Design
The development of structure-property relationships (SPR) is contingent on the availability of data from a series of related compounds. Given the absence of research on derivatives and analogues of Ethanol, 2-[[2-(boronooxy)ethyl]amino]-, no established SPRs exist. These relationships are vital for guiding the rational design of new molecules with desired properties.
Conformational Restriction and Its Influence on Molecular Function
Similarly, studies concerning the conformational restriction of the Ethanol, 2-[[2-(boronooxy)ethyl]amino]- structure and its subsequent influence on molecular function are absent from the scientific record. Understanding the three-dimensional arrangement of the molecule and how constraining its flexibility might alter its interactions is a key aspect of molecular design that has not been explored for this compound.
Following a comprehensive search for scientific literature and research data, it has been determined that there is currently no available information on the chemical compound "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" that would permit the creation of a detailed and accurate article based on the provided outline.
The search for this specific compound across various scientific databases and academic journals did not yield any research findings related to its integration with high-throughput screening, the development of analytical techniques for its trace analysis, its exploration in supramolecular chemistry, its role in chemical sensing platforms, or its synergies with materials science and biochemistry.
The name "Ethanol, 2-[[2-(boronooxy)ethyl]amino]-" appears to be non-standard, and the compound is not described in the current body of scientific literature. Consequently, it is not possible to generate the requested content, including data tables and detailed research findings, without resorting to speculation.
In order to provide an accurate and authoritative response, which is a core requirement, the requested article cannot be generated at this time due to the absence of foundational research on the subject compound.
Q & A
Basic: What are the optimal reaction conditions for synthesizing Ethanol, 2-[[2-(boronooxy)ethyl]amino]-?
Methodological Answer:
Synthesis of boron-containing ethanol derivatives typically involves nucleophilic substitution or condensation reactions. For example, in analogous syntheses (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol), key steps include:
- Temperature Control: Reactions are often conducted at elevated temperatures (e.g., 100°C) to drive substitution, as seen in the use of 2-bromoethanol and triethylamine in toluene .
- Solvent Selection: Polar aprotic solvents like DMF or toluene are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Purification: Post-reaction workup may involve drying agents (e.g., MgSO₄), filtration, and vacuum concentration. For boron-containing intermediates, inert atmospheres (N₂/Ar) are critical to prevent hydrolysis .
Recommendation: Adapt protocols from analogous amine-alcohol syntheses, substituting bromoethanol with a boronooxy-containing reagent. Monitor boron stability via pH control (neutral to mildly acidic conditions).
Basic: Which spectroscopic and crystallographic techniques are effective for characterizing the boron moiety?
Methodological Answer:
- Infrared (IR) Spectroscopy: Identify B-O stretching vibrations (~1,300–1,450 cm⁻¹) and O-H/N-H bonds. Compare with reference spectra (e.g., boronic acids in ) .
- Nuclear Magnetic Resonance (NMR): Use ¹¹B NMR to detect boron environments (δ ~10–30 ppm for trigonal planar boron). ¹H/¹³C NMR can resolve adjacent functional groups (e.g., -NH and -OH) .
- X-ray Crystallography: Software like OLEX2 ( ) and WinGX ( ) enables structural determination. For boron coordination geometry, high-resolution data is essential to resolve B-O bond lengths and angles .
Validation: Cross-reference spectroscopic data with computational models (e.g., DFT-optimized structures) to confirm boron hybridization (sp² vs. sp³).
Advanced: How can computational modeling predict the hydrolytic stability of the boronooxy group?
Methodological Answer:
- Density Functional Theory (DFT): Calculate the energy barrier for hydrolysis by modeling the transition state of B-O bond cleavage. Use software like Gaussian or ORCA to assess pH-dependent reactivity (e.g., protonation at acidic pH accelerates hydrolysis) .
- Molecular Dynamics (MD): Simulate aqueous environments to study solvation effects on boron stability. Parameters from (reactivity with water) can guide forcefield development .
Case Study: Compare predicted hydrolysis rates with experimental kinetic data (e.g., UV-Vis monitoring of boron loss at varying pH). Adjust protective groups (e.g., pinacol ester) if instability is observed .
Advanced: How can researchers resolve contradictions in boron quantification data across analytical methods?
Methodological Answer:
Contradictions may arise from:
- Method Sensitivity: ICP-MS detects total boron but cannot distinguish between free and coordinated species. Pair with ¹¹B NMR for speciation analysis .
- Sample Degradation: Validate sample integrity during analysis (e.g., rapid hydrolysis in aqueous HPLC mobile phases). Use non-aqueous SEC or MALDI-TOF for intact boronated species .
- Calibration Standards: Prepare boron-specific standards (e.g., phenylboronic acid) to calibrate spectrophotometric or chromatographic methods (see for carvedilol quantification workflows) .
Resolution Workflow:
Cross-validate using ≥2 independent methods (e.g., NMR + ICP-MS).
Conduct stability studies under analytical conditions (e.g., temperature, pH).
Use software like OLEX2 to correlate crystallographic data with spectroscopic results .
Basic: What are the key reactivity considerations for Ethanol, 2-[[2-(boronooxy)ethyl]amino]- in aqueous solutions?
Methodological Answer:
- Hydrolysis: The boronooxy group is prone to hydrolysis in water, forming boric acid and ethanolamine derivatives. Minimize exposure to moisture during storage (use anhydrous solvents or desiccants) .
- pH Sensitivity: Stability is highest near neutral pH (5–7). Acidic conditions protonate the amine, increasing electrophilicity and boron reactivity. Basic conditions promote B-O cleavage .
- Compatibility: Avoid strong reducing agents (risk of H₂ evolution) and halogenated compounds (potential side reactions). See for amine-alcohol reactivity profiles .
Mitigation: Use boronate esters (e.g., pinacol) to protect the boronooxy group during aqueous-phase reactions.
Advanced: What strategies enable selective functionalization of the amine vs. boronooxy group?
Methodological Answer:
- Protective Groups: Temporarily protect the amine with Boc (tert-butoxycarbonyl) or Fmoc groups while modifying the boronooxy moiety. Conversely, use diols (e.g., pinacol) to stabilize boron during amine alkylation .
- pH-Controlled Reactions: At acidic pH (≤4), protonate the amine to reduce nucleophilicity, allowing selective boronooxy modification (e.g., Suzuki-Miyaura coupling). At basic pH, target amine alkylation .
- Catalytic Selectivity: Use transition-metal catalysts (e.g., Pd) that preferentially activate boron for cross-coupling, leaving the amine intact.
Example: In , selective alkylation of the amine group was achieved using 2-bromoethanol under controlled conditions. Adapt this approach with boron-protected reagents .
Basic: How to optimize purification of Ethanol, 2-[[2-(boronooxy)ethyl]amino]- using chromatographic methods?
Methodological Answer:
- Column Choice: Use C18 reverse-phase columns () with acetonitrile/water gradients. For boron retention, add 0.1% formic acid to suppress hydrolysis .
- Sample Prep: Pre-purify via liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar impurities. Dry organic layers with MgSO₄ or molecular sieves .
- HPLC-MS: Employ high-resolution mass spectrometry to confirm molecular ion integrity. Monitor for degradation peaks (e.g., boric acid at m/z ~62) .
Validation: Compare retention times with synthetic standards. Use TLC (silica, ethyl acetate:hexane 3:7) for rapid purity assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
